molecular formula C17H18N4O3S B2486435 methyl (4-(2-((2-(1H-indol-3-yl)ethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate CAS No. 946284-48-6

methyl (4-(2-((2-(1H-indol-3-yl)ethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

Cat. No.: B2486435
CAS No.: 946284-48-6
M. Wt: 358.42
InChI Key: WECBFKOEMIERGP-UHFFFAOYSA-N
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Description

Methyl (4-(2-((2-(1H-indol-3-yl)ethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a complex organic compound that features a unique combination of indole, thiazole, and carbamate moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4-(2-((2-(1H-indol-3-yl)ethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Thiazole Ring Formation: The thiazole ring can be synthesized via Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.

    Coupling Reactions: The indole and thiazole moieties are then coupled through a series of reactions involving amination and carbonylation.

    Carbamate Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-(2-((2-(1H-indol-3-yl)ethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate or thiazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the indole or thiazole rings.

    Reduction: Reduced forms of the carbonyl groups.

    Substitution: Substituted carbamate or thiazole derivatives.

Scientific Research Applications

Methyl (4-(2-((2-(1H-indol-3-yl)ethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Biology: Used in studies involving enzyme inhibition and receptor binding.

Comparison with Similar Compounds

Similar Compounds

    Methyl (4-(2-((2-(1H-indol-3-yl)ethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate: shares similarities with other indole-thiazole derivatives.

    Unique Features: The presence of the carbamate group and the specific substitution pattern on the thiazole ring.

List of Similar Compounds

    Indole-3-carbinol: Known for its anticancer properties.

    Thiazole-4-carboxylic acid: Used in the synthesis of various pharmaceuticals.

    Carbamazepine: A well-known anticonvulsant and mood-stabilizing drug.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

methyl N-[4-[2-[2-(1H-indol-3-yl)ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S/c1-24-17(23)21-16-20-12(10-25-16)8-15(22)18-7-6-11-9-19-14-5-3-2-4-13(11)14/h2-5,9-10,19H,6-8H2,1H3,(H,18,22)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WECBFKOEMIERGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=NC(=CS1)CC(=O)NCCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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